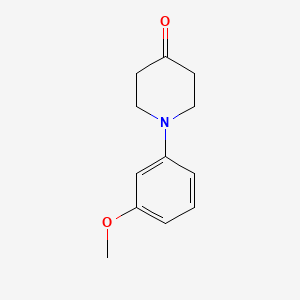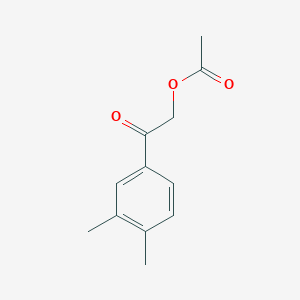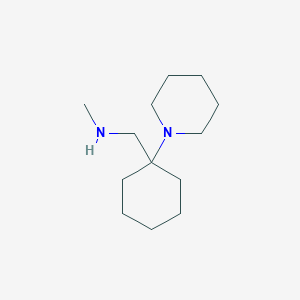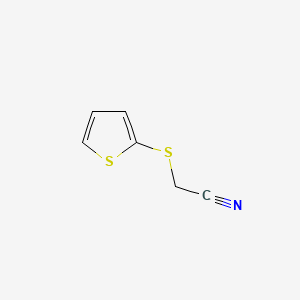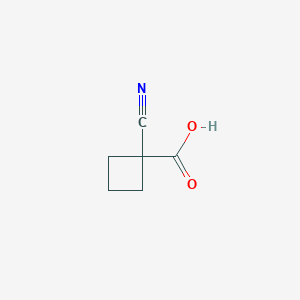
1-Cyanocyclobutanecarboxylic acid
Übersicht
Beschreibung
1-Cyanocyclobutanecarboxylic acid is a cyclic organic compound with a molecular formula of C6H7NO2 . It has a molecular weight of 125.13 .
Molecular Structure Analysis
The InChI code for 1-Cyanocyclobutanecarboxylic acid is 1S/C6H7NO2/c7-4-6(5(8)9)2-1-3-6/h1-3H2, (H,8,9) . This indicates that the molecule consists of a cyclobutane ring with a cyano group (-CN) and a carboxylic acid group (-COOH) attached .Physical And Chemical Properties Analysis
1-Cyanocyclobutanecarboxylic acid is a solid substance . It has a melting point of 68 - 69°C . The compound is hygroscopic and should be stored under nitrogen .Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Applications
Novel Synthesis Methods 1-Cyanocyclobutanecarboxylic acid and its derivatives, like 1-aminocyclobutanecarboxylic acid, have been subjects of innovative synthesis routes. Fu Zhi-feng (2004) developed a more practical and convenient method for synthesizing 1-aminocyclobutanecarboxylic acid, highlighting its industrial application prospects (Fu Zhi-feng, 2004).
Boron Neutron Capture Therapy (BNCT) Several studies have explored the synthesis of boronated aminocyclobutanecarboxylic acids for potential use in BNCT, a cancer treatment method. Kabalka and Yao (2003) synthesized a boronated version of the acid, modeled after 1-aminocyclobutanecarboxylic acid, due to its high uptake in brain tumors. Their work indicates the molecule's relevance in medical research, particularly for treating brain tumors (Kabalka & Yao, 2003).
Polymerization and Material Science
Ring-Opening Metathesis Polymerization (ROMP) The compound's derivatives have been investigated as substrates for ROMP, a type of chain-growth polymerization. Song et al. (2010) studied the reactivities of 1-substituted cyclobutene derivatives in ROMP, showing their potential in creating translationally invariant polymers and heterogeneous polymers, depending on the derivative. This research opens doors to new materials and applications in the field of polymer science (Song et al., 2010).
Wirkmechanismus
Target of Action
This compound is primarily used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a biochemical used in proteomics research , it may interact with proteins or enzymes, altering their function or activity
Biochemical Pathways
Given its use in proteomics research , it’s possible that it may influence protein-related pathways. More research is needed to summarize the affected pathways and their downstream effects.
Result of Action
As a biochemical used in proteomics research , it may have effects on protein function or activity
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard codes H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
1-cyanocyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c7-4-6(5(8)9)2-1-3-6/h1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPNPEAXNWBDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615759 | |
| Record name | 1-Cyanocyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyanocyclobutanecarboxylic acid | |
CAS RN |
30491-91-9 | |
| Record name | 1-Cyanocyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30491-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyanocyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyanocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1359045.png)



